Product packaging for 4-Hydroxy-3-methyl butyl diphosphate(Cat. No.:)

4-Hydroxy-3-methyl butyl diphosphate

Cat. No.: B10760855
M. Wt: 264.11 g/mol
InChI Key: URURINNTPGGDIV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy-3-methyl butyl diphosphate (HMBPP) is a central, oxygen-sensitive intermediate in the methylerythritol phosphate (MEP) pathway, the essential metabolic route for isoprenoid precursor biosynthesis in most bacteria, algal plastids, and the malaria parasite, Plasmodium falciparum . This pathway is absent in humans, making HMBPP and its associated enzymes highly attractive targets for the development of novel antimicrobials and herbicides . In the final step of the MEP pathway, HMBPP is converted into the universal 5-carbon building blocks of isoprenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) , by the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH) . IspH is an iron-sulfur protein that catalyzes a reductive dehydroxylation, and its crystal structure in complex with HMBPP has been elucidated, providing critical insights for inhibitor design . Beyond its metabolic role, HMBPP is the most potent known natural phosphoantigen for activating human Vγ9/Vδ2 T cells , the major subset of γδ T cells in peripheral blood . Its bioactivity is 10,000 times greater than other natural activators like IPP, making it a molecule of significant interest for fundamental immunology research and for developing innovative cancer immunotherapies . Research Applications: • Study of the MEP pathway and isoprenoid biosynthesis. • Screening and development of IspH enzyme inhibitors as novel antibiotics or antimalarials. • Investigation of γδ T cell biology and activation mechanisms. • Exploration of adjuvant and immunotherapy strategies. For Research Use Only. Not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14O8P2 B10760855 4-Hydroxy-3-methyl butyl diphosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H14O8P2

Molecular Weight

264.11 g/mol

IUPAC Name

[(3S)-4-hydroxy-3-methylbutyl] phosphono hydrogen phosphate

InChI

InChI=1S/C5H14O8P2/c1-5(4-6)2-3-12-15(10,11)13-14(7,8)9/h5-6H,2-4H2,1H3,(H,10,11)(H2,7,8,9)/t5-/m0/s1

InChI Key

URURINNTPGGDIV-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CCOP(=O)(O)OP(=O)(O)O)CO

Canonical SMILES

CC(CCOP(=O)(O)OP(=O)(O)O)CO

Origin of Product

United States

The Chemical Compound: E 4 Hydroxy 3 Methylbut 2 Enyl Diphosphate Hmbpp As a Key Intermediate in the Mep Pathway

Position of (E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate (B83284) as the Penultimate Intermediate in the MEP Pathway

The MEP pathway consists of a series of enzymatic reactions that convert simple sugars into the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov HMBPP holds the position of the penultimate intermediate in this pathway, meaning it is the second to last compound formed before the final products. nih.govfrontiersin.org

The formation of HMBPP is catalyzed by the enzyme HMBPP synthase, also known as GcpE or IspG. wikipedia.orgnih.gov This enzyme facilitates the conversion of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). wikipedia.orgnih.gov Following its synthesis, HMBPP is then acted upon by the final enzyme of the pathway, HMBPP reductase. nih.govnih.gov

Table 1: Key Enzymes in the Later Stages of the MEP Pathway

Enzyme NameAbbreviation(s)Function
(E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthaseGcpE, IspGCatalyzes the formation of HMBPP from MEcPP.
(E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductaseLytB, IspHCatalyzes the conversion of HMBPP to IPP and DMAPP.

Precursor and Product Relationship of (E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate within the MEP Pathway

The synthesis and conversion of HMBPP are crucial steps that link the cyclic intermediate MEcPP to the final linear isoprenoid precursors.

The direct precursor to HMBPP in the MEP pathway is 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). wikipedia.orgresearchgate.net The enzyme HMBPP synthase (IspG) catalyzes the reductive ring-opening of MEcPP to form the linear molecule HMBPP. nih.govnih.gov

Once formed, HMBPP serves as the substrate for the terminal enzyme of the MEP pathway, HMBPP reductase (also known as IspH or LytB). nih.govuniprot.orgwikipedia.org This iron-sulfur cluster-containing enzyme catalyzes the reductive dehydroxylation of HMBPP to produce a mixture of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netresearchgate.net Research has shown that this conversion typically results in a ratio of approximately 5:1 to 6:1 of IPP to DMAPP. nih.govresearchgate.net These two molecules are the fundamental five-carbon building blocks for the biosynthesis of all isoprenoids. nih.gov

Table 2: Precursor and Product Relationship of HMBPP

Compound NameEnzyme
Precursor 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)HMBPP synthase (GcpE, IspG)
Intermediate (E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate (HMBPP)
Products Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)HMBPP reductase (LytB, IspH)

Enzymology of E 4 Hydroxy 3 Methylbut 2 Enyl Diphosphate in the Mep Pathway

(E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate (B83284) Synthase (IspG/GcpE, EC 1.17.7.1)

(E)-4-Hydroxy-3-methylbut-2-enyl diphosphate synthase, also known as IspG or GcpE, is the penultimate enzyme in the MEP pathway. nih.govproteopedia.org It is responsible for the reductive ring-opening of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) to form HMBPP. proteopedia.orgwikipedia.org This reaction is a critical step that precedes the final formation of the universal isoprenoid building blocks. nih.gov

IspG catalyzes the conversion of the cyclic substrate, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), into the linear product, (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP). proteopedia.orgnih.gov This transformation is a complex reductive dehydration that involves the formal transfer of two electrons. researchgate.net The reaction can be summarized as the reduction and opening of the cyclic diphosphate intermediate. nih.gov

The catalytic activity of IspG is critically dependent on a cubane-type [4Fe-4S] iron-sulfur cluster housed within its active site. nih.govnih.govresearchgate.net This cluster acts as the essential cofactor for the redox chemistry required to convert MEcPP to HMBPP. nih.govresearchgate.net Characterization through Mössbauer spectroscopy has confirmed the presence of a [4Fe-4S] cluster in both plant and bacterial IspG enzymes. nih.gov

The [4Fe-4S] cluster participates directly in the catalytic cycle by mediating electron transfer. researchgate.net The reaction involves two consecutive one-electron transfers to the substrate. nih.govresearchgate.net The cluster is coordinated by three highly conserved cysteine residues and, in some structures, a glutamate (B1630785) residue. nih.govresearchgate.net The fourth, unique iron atom of the cluster is not coordinated by the protein and is available to bind the substrate's hydroxyl group, which is a key step in initiating the reductive ring-opening mechanism. nih.govresearchgate.net The IspG enzyme is notably sensitive to oxygen, which can lead to the degradation of its vital [4Fe-4S] cluster. nih.govnih.gov

Table 1: Properties of the IspG [4Fe-4S] Cluster

PropertyDescriptionReferences
Cluster Type Cubane [4Fe-4S] nih.govnih.govresearchgate.net
Function Mediates a two-electron reduction of the substrate. nih.govresearchgate.net
Coordination Typically coordinated by three conserved cysteine residues and sometimes one glutamate. nih.govresearchgate.net
Catalytic Role The unique fourth iron atom binds the substrate to initiate catalysis. nih.govresearchgate.net
Oxygen Sensitivity Highly sensitive to oxygen, which can cause cluster degradation. nih.govnih.gov

Crystal structures of IspG from various organisms, including Aquifex aeolicus and Thermus thermophilus, reveal significant architectural details. nih.govpnas.org Bacterial IspG typically functions as a homodimer, with each monomer containing two principal domains: an N-terminal TIM-barrel domain (A-domain) and a C-terminal domain (B-domain) that houses the [4Fe-4S] cluster. nih.govnih.govpnas.org The active site is formed at the interface between the A-domain of one monomer and the B-domain of the second monomer within the dimer. nih.gov

The substrate, MEcPP, is positioned in a cavity between the TIM-barrel and a lid domain. proteopedia.org The diphosphate moiety of the substrate interacts with a positively charged binding pocket composed of several arginine and lysine (B10760008) residues. proteopedia.orgresearchgate.net Upon substrate binding, the enzyme undergoes a significant conformational change. researchgate.net The C-terminal domain rotates, which closes off the active site from the solvent, thereby protecting the [4Fe-4S] cluster from oxidative damage and preventing hydrolysis of the substrate's diphosphate group. researchgate.net

Significant structural variations of IspG exist between different kingdoms of life. nih.gov While most bacterial IspGs are two-domain proteins that form (AB)₂ dimers, the enzymes found in plants, algae, and apicomplexan parasites like Plasmodium falciparum are typically three-domain proteins. nih.govnih.govpnas.org These three-domain IspGs contain a large insert domain (A), which is a TIM barrel, between the primary A and B domains. nih.govpnas.org Unlike their bacterial counterparts, these plant-type IspGs function as monomers. nih.gov The A domain is thought to play a primarily structural role. nih.gov

Despite these architectural differences, the fundamental catalytic mechanism and the formation of reactive intermediates appear to be conserved across both two- and three-domain enzymes. nih.govpnas.org The presence of the three-domain IspG in organisms often subject to high levels of oxidative stress, such as photosynthetic plants or parasites within red blood cells, suggests this structural variation may offer enhanced stability or protection for the oxygen-sensitive [4Fe-4S] cluster. nih.gov In plants like Arabidopsis thaliana, the IspG enzyme is located in the chloroplasts. nih.govresearchgate.net While bacterial IspG can utilize an NADPH/flavodoxin/flavodoxin reductase system for reduction, the plant enzyme could not use this system and required an artificial electron donor in vitro. nih.govresearchgate.net

(E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate Reductase (IspH/HDR/LytB, EC 1.17.1.2 / EC 1.17.7.4)

(E)-4-Hydroxy-3-methylbut-2-enyl diphosphate reductase, commonly known as IspH, HDR, or LytB, is a [4Fe-4S] cluster-containing enzyme that catalyzes the final and pivotal step in the MEP pathway. nih.govfrontiersin.orgwikipedia.org It performs the reductive dehydroxylation of HMBPP to produce the two fundamental five-carbon precursors of all isoprenoids: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.govproteopedia.org

The reaction catalyzed by IspH involves the reductive elimination of the C4 hydroxyl group from HMBPP, a process requiring a total of two electrons. nih.gov This conversion yields a mixture of the isomers IPP and DMAPP. nih.govresearchgate.net The typical product ratio is approximately 5:1 to 6:1 in favor of IPP. illinois.eduresearchgate.netresearchgate.net

The proposed catalytic mechanism involves the binding of the HMBPP substrate to the enzyme's active site. illinois.eduresearchgate.net The hydroxyl group of HMBPP is thought to bind to the unique iron atom of the [4Fe-4S] cluster. illinois.eduresearchgate.net An initial one-electron transfer from the reduced cluster to the substrate facilitates the cleavage of the C-O bond, eliminating the hydroxyl group as a water molecule and forming a transient allylic intermediate. nih.govillinois.edunih.gov This intermediate is then reduced by a second electron and subsequently protonated at either the C2 or C4 position to yield DMAPP or IPP, respectively. nih.govillinois.edu Structural studies have identified highly conserved histidine residues (His42 and His124 in A. aeolicus) involved in binding the diphosphate moiety of the substrate and a conserved glutamate (Glu126) that likely acts as the proton donor. nih.govillinois.edu

Table 2: Products of the IspH-Catalyzed Reaction

ProductStructureTypical RatioReferences
Isopentenyl Diphosphate (IPP) Isomer with a terminal double bond~5-6 illinois.eduresearchgate.netresearchgate.net
Dimethylallyl Diphosphate (DMAPP) Isomer with an internal double bond1 illinois.eduresearchgate.netresearchgate.net

Dependence on Iron-Sulfur Clusters ([3Fe-4S] or [4Fe-4S]) and Reducing Equivalents (e.g., NADPH, Ferredoxin)

The catalytic activity of IspH is fundamentally dependent on a labile iron-sulfur (Fe-S) cluster housed within its active site. While early structural studies sometimes revealed a [3Fe-4S] cluster, it is now firmly established that the catalytically active form of the enzyme contains a [4Fe-4S] cluster. nih.govnih.gov This cluster is oxygen-sensitive; exposure to air can lead to the loss of a unique fourth iron atom, converting the cluster to the inactive [3Fe-4S] form and causing a loss of enzymatic function. frontiersin.org The [4Fe-4S] cluster acts as the direct electron transfer cofactor required for the reductive dehydroxylation of HMBPP. nih.govnih.gov

The reaction mechanism involves two consecutive one-electron transfers. researchgate.net To facilitate this, IspH requires a continuous supply of electrons from a biological reducing system. The specific components of this electron transport chain can vary between organisms. In many bacteria, such as Escherichia coli, the electrons are provided by a system comprising NADPH, a flavodoxin reductase, and a flavodoxin. nih.govresearchgate.net In plants and apicomplexan parasites like Plasmodium falciparum, the reducing equivalents are typically shuttled via a ferredoxin-NADP+ reductase (FNR) and ferredoxin, which receives electrons from NADPH. nih.gov The enzymatic activity is directly proportional to the integrity and content of the [4Fe-4S] cofactor, highlighting its central role in catalysis. nih.gov

Table 1: Properties of the IspH Iron-Sulfur Cluster and Reducing Systems
PropertyDescriptionReferences
Active Cluster Type[4Fe-4S] nih.govnih.gov
Inactive Cluster Type[3Fe-4S] (results from oxidative damage) nih.gov
Function of ClusterElectron transfer cofactor for the 2H+/2e- reduction of HMBPP. nih.govnih.gov
Reducing Equivalents SourceBacteria (e.g., E. coli): NADPH → Flavodoxin Reductase → Flavodoxin → IspH nih.govresearchgate.net
Plants / Apicomplexa (e.g., P. falciparum): NADPH → Ferredoxin Reductase → Ferredoxin → IspH nih.gov

Protein Structural Analysis and Functional Residue Identification

X-ray crystallographic studies of IspH from various organisms have revealed a conserved three-dimensional structure, often described as a "trefoil" or cloverleaf arrangement. nih.govfrontiersin.org This architecture consists of three distinct α/β domains that collectively form a central cavity where the catalytically essential [4Fe-4S] cluster is located. nih.gov

The iron-sulfur cluster is coordinated within the protein by three highly conserved cysteine residues, with each domain contributing one cysteine ligand to the cluster. nih.gov Mutation of any of these cysteine residues leads to a complete loss of enzymatic activity, underscoring their critical role in anchoring the cofactor. researchgate.net The fourth, unique iron atom of the [4Fe-4S] cluster is not coordinated by a stable amino acid residue. Instead, it serves as the binding site for the C4-hydroxyl group of the substrate, HMBPP, initiating the catalytic cycle. nih.govresearchgate.net

In addition to the coordinating cysteines, several other functional residues within the active site have been identified as crucial for substrate binding and catalysis. These include highly conserved histidine residues that interact with the diphosphate moiety of HMBPP, positioning it correctly for the reaction. nih.gov A conserved glutamate residue (Glu126 in E. coli) has been shown to be a critical proton donor during the catalytic process. nih.gov Furthermore, a threonine residue is involved in a proton relay network coupled to the active site. nih.gov

Table 2: Key Structural Features and Functional Residues of IspH
Feature / Residue TypeFunctionReferences
Overall Structure"Trefoil" arrangement of three α/β domains creating a central active site cavity. nih.govfrontiersin.org
Conserved Cysteines (3)Coordinate the first three iron atoms of the [4Fe-4S] cluster, anchoring it to the protein. nih.govresearchgate.net
Unique Fourth Iron SiteBinds the C4-hydroxyl group of the substrate HMBPP. nih.govresearchgate.net
Conserved HistidinesBind the diphosphate group of HMBPP, aiding in substrate orientation. nih.gov
Conserved GlutamateActs as a crucial proton donor during the catalytic cycle. nih.gov
Conserved ThreonineParticipates in a proton relay network essential for catalysis. nih.gov

Differential Regulation and Isoforms in Specific Organisms (e.g., Oryza sativa IspH1/IspH2)

In some plants, key enzymes of the MEP pathway, including IspH, are encoded by small gene families, allowing for differential regulation and functional specialization. frontiersin.org The rice genome (Oryza sativa) contains two annotated genes for IspH, designated OsIspH1 and OsIspH2. nih.govfrontiersin.org Despite the presence of two genes, detailed molecular and genetic analyses have revealed that they are not functionally redundant. nih.gov

Studies have shown that OsIspH1 is highly expressed in all tissues of the rice plant at various developmental stages, consistent with a primary "housekeeping" role in providing isoprenoid precursors for essential processes like the biosynthesis of chlorophylls (B1240455) and carotenoids. nih.gov The OsIspH1 protein is localized to the plastids, the site of the MEP pathway. nih.gov The critical function of this isoform is demonstrated by knockout mutant experiments; osisph1 mutants exhibit a lethal albino phenotype and defective chloroplast biogenesis, indicating that OsIspH1 is the main functional IspH enzyme in rice. nih.govfrontiersin.org

In contrast, the transcript levels of OsIspH2 are barely detectable in any tissue. nih.gov Further investigation revealed that the low expression is due to a splicing error in the first exon of the OsIspH2 gene, which results in an early stop codon. nih.govfrontiersin.org Consequently, a full-length, functional OsIspH2 protein is not produced. This explains why OsIspH2 cannot compensate for the loss of OsIspH1 function in knockout mutants. nih.gov This case in Oryza sativa serves as a clear example of how gene duplication can be followed by pseudogenization, leading to a single functional isoform despite the presence of multiple gene copies. The regulation of the sole functional gene, OsIspH1, is therefore crucial for controlling the flux of plastidial terpenoid biosynthesis in rice. nih.gov

Regulation of E 4 Hydroxy 3 Methylbut 2 Enyl Diphosphate Metabolism

Transcriptional and Translational Control of Genes Encoding MEP Pathway Enzymes

The flow of metabolites through the MEP pathway is fundamentally controlled by the expression levels of its constituent enzymes. This regulation occurs at both the transcriptional (gene to mRNA) and translational (mRNA to protein) levels, ensuring that the production of isoprenoid precursors matches cellular demand.

In prokaryotes, genes with related functions are often grouped into blocks called operons, which are transcribed together from a single promoter. wou.edu This structure allows for the coordinated regulation of all enzymes in a biochemical pathway. wou.edu This is an efficient mechanism for bacteria to respond swiftly to environmental changes, expressing the necessary enzymes only when required. wou.edu

In plants, the regulation is more complex. The genes encoding MEP pathway enzymes are located in the nuclear genome, and their expression is controlled individually by specific transcription factors that bind to regulatory DNA sequences called cis-acting elements located in the gene promoters. nih.gov For instance, in rice, the basic leucine zipper transcription factor OsTGAP1 has been identified as a key regulator that coordinates the expression of clustered genes for diterpenoid phytoalexin biosynthesis, a downstream product of the MEP pathway. nih.gov Studies on Pinus massoniana have identified numerous light-responsive cis-elements and binding sites for transcription factors within the promoters of MEP pathway genes, highlighting the intricate transcriptional network controlling the pathway. nih.gov This coordinated expression suggests that the entire pathway can be up- or down-regulated in response to specific signals. nih.gov

Feedback Mechanisms and Modulators within the Isoprenoid Biosynthesis Network

The isoprenoid biosynthesis network is subject to sophisticated feedback regulation, where pathway intermediates or final products modulate the activity of key enzymes. This prevents the over-accumulation of products and allows for the fine-tuning of metabolic flux.

A primary point of feedback control in the MEP pathway is the first enzyme, 1-deoxy-D-xylulose 5-phosphate synthase (DXS). Evidence suggests that DXS activity is subject to feedback inhibition by downstream isoprenoid diphosphates, effectively acting as a self-regulating tap for the entire pathway. uq.edu.au

Furthermore, specific intermediates of the MEP pathway have emerged as important signaling molecules. Notably, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP), the fifth intermediate in the pathway, is considered a key regulatory metabolite. rsc.org Under conditions of metabolic stress, MEcDP can accumulate and may function as a retrograde signal, communicating the metabolic status of the plastid to the nucleus to adjust gene expression accordingly. rsc.orgnih.gov This demonstrates that beyond being simple metabolic intermediates, certain compounds in the pathway have evolved to take on regulatory roles, integrating metabolic status with the genetic machinery of the cell.

Environmental and Developmental Factors Influencing HMBPP Biosynthesis

The production of HMBPP and other MEP pathway intermediates is highly responsive to both external environmental stimuli and internal developmental programs. frontiersin.orgnih.gov Plants, being sessile organisms, must constantly adjust their metabolism to cope with changing conditions such as light availability and abiotic stress. nih.gov Likewise, different tissues and developmental stages have varying demands for the isoprenoids produced by the MEP pathway, necessitating precise spatial and temporal control over its activity. nih.gov

Light is one of the most significant environmental factors regulating the MEP pathway in photosynthetic organisms. The expression of nearly all genes encoding MEP pathway enzymes is upregulated upon exposure to light. nih.govresearchgate.net This response is logical, as it coordinates the production of essential photosynthetic isoprenoids, such as chlorophylls (B1240455) and carotenoids, with the availability of light energy needed for photosynthesis. nih.gov

In the model plant Arabidopsis, this light-mediated upregulation is transduced by specific photoreceptors like phytochromes and cryptochromes. nih.gov These photoreceptors trigger signaling cascades that converge on transcription factors, such as HY5, which directly bind to the promoters of MEP pathway genes to activate their transcription. nih.gov The presence of abundant light-responsive cis-elements in the promoters of these genes across different plant species further confirms that light is a primary regulator of the pathway's flux. nih.gov

Plants reconfigure their metabolism to adapt to and defend against abiotic stresses such as drought, high salinity, and extreme temperatures. mdpi.comtaylorfrancis.com The MEP pathway plays a central role in these stress responses, as many protective compounds are isoprenoids. nih.gov

Various abiotic stresses can lead to oxidative stress within the cell. nih.gov The MEP pathway appears to function as a sensor and response system for such stress. nih.gov Under oxidative conditions, the activity of (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG), the enzyme that produces HMBPP, is reduced. nih.gov This leads to a significant accumulation of its substrate, MEcDP. nih.gov This buildup of MEcDP is a common response to a wide range of stressors and is thought to act as a stress signal that is communicated from the plastid to the nucleus to initiate adaptive responses. rsc.orgnih.gov Additionally, stress-related hormones like abscisic acid can increase the activity of DXS, boosting the flux into the pathway to produce protective isoprenoids. nih.gov

The demand for MEP pathway products varies significantly among different plant organs and tissues, leading to distinct, tissue-specific expression patterns of the pathway's enzymes. nih.govmdpi.com This differential expression ensures that isoprenoids are synthesized where they are needed most.

For example, in Osmanthus fragrans, a plant known for its aromatic flowers, the genes of the MEP pathway are most highly expressed in the inflorescences, which is consistent with the production of monoterpene floral scents. nih.gov In Pinus massoniana, most MEP pathway genes show the highest expression in needles, the primary site of photosynthesis and synthesis of photosynthetic pigments. nih.gov However, some genes, such as specific isoforms of DXS and HDR, are highly expressed in the roots, suggesting specialized roles in that organ. nih.gov This tissue-specific gene expression leads to the differential accumulation of specific isoprenoid-derived products throughout the plant. nih.gov

Table 1: Tissue-Specific Expression of MEP Pathway Genes in Various Plant Species
Gene/EnzymePlant SpeciesTissue of Highest ExpressionReference
Most MEP Pathway GenesPinus massonianaNeedles nih.gov
PmDXS2, PmDXS3, PmHDR1Pinus massonianaRoots nih.gov
All MEP Pathway GenesOsmanthus fragransInflorescences nih.gov
PmCMKPinus massonianaResin-rich tissues researchgate.net

Analysis of Rate-Limiting Steps and Metabolic Bottlenecks in the MEP Pathway Flux

Extensive research in both bacteria and plants has identified the first enzyme of the MEP pathway, DXS, as a major rate-limiting step. frontiersin.orgasm.orgnih.gov Its activity often dictates the total amount of carbon entering the pathway. frontiersin.org The second enzyme, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), is also recognized as a critical regulatory point. frontiersin.org

Metabolic engineering studies have provided clear evidence for these bottlenecks. In the bacterium Zymomonas mobilis, overexpression of the DXS gene led to a significant increase in all subsequent MEP pathway intermediates. asm.orgnih.gov However, this strategy also revealed a secondary bottleneck. The most substantial accumulation was observed for the intermediate MEcDP, indicating that the enzymes responsible for its conversion, (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG) and HMBPP reductase (IspH), became the new rate-limiting steps once the initial DXS bottleneck was alleviated. nih.govresearchgate.net Only by simultaneously overexpressing DXS along with IspG and IspH could the bottleneck at MEcDP be mitigated, allowing for increased carbon flow to the final products of the pathway. nih.gov

Table 2: Metabolic Bottlenecks in the MEP Pathway of Zymomonas mobilis
Enzyme OverexpressedObserved EffectInferred BottleneckReference
DXSLarge increase in all MEP intermediates, especially MEcDP.DXS is the primary bottleneck. IspG/IspH become secondary bottlenecks. asm.orgnih.gov
DXRModerate response in metabolite levels.DXR is not a major rate-limiting step alone. asm.org
DXS, IspG, and IspHMitigated the accumulation of MEcDP and mobilized carbon to downstream intermediates.Simultaneous overexpression relieves multiple bottlenecks. nih.govresearchgate.net

Advanced Methodologies for Studying E 4 Hydroxy 3 Methylbut 2 Enyl Diphosphate

Chemical Synthesis and Derivatization of (E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate (B83284) and Analogues for Research Purposes

The chemical synthesis of HMBPP and its analogues is fundamental for a wide range of research applications, including enzymatic assays, structural studies, and immunological investigations. The inherent instability and polar nature of diphosphate compounds present significant synthetic challenges, often necessitating multi-step processes with carefully designed protecting group strategies.

One of the initial synthetic routes to HMBPP started from the commercially available 3-methylbut-2-en-1-ol (dimethylallyl alcohol). nih.gov The process involved the protection of the primary alcohol, regioselective allylic hydroxylation at the C-4 position using selenium dioxide, further protection, and finally, diphosphorylation. nih.gov This foundational work provided the necessary reference material to confirm the identity of the intermediate isolated from cell-free systems of Escherichia coli. oup.com

To overcome the poor cell permeability of the highly charged HMBPP, researchers have developed prodrug strategies. The aryloxy triester phosphoramidate (B1195095) "ProPAgen" approach has been successfully applied to the monophosphate derivative of HMBPP. nih.govnih.gov This method masks the negative charges of the phosphate (B84403) group, facilitating cellular uptake, after which intracellular enzymes release the active phosphoantigen. nih.govnih.gov Similarly, bis-pivaloyloxymethyl (bisPOM) prodrugs have been synthesized to enhance the delivery of HMBPP analogues into cells. rsc.org

Furthermore, the synthesis of various HMBPP analogues has been crucial for mechanistic studies and inhibitor development. These analogues often feature modifications to the diphosphate group or the hydroxymethylbutenyl backbone. For instance, analogues where the terminal hydroxyl group is replaced by a thiol or an amino group have been synthesized to probe the catalytic mechanism of IspH. fao.org Other derivatives replace the diphosphate moiety with isosteric groups like carbamates or sulfamates to investigate their potential as inhibitors for the MEP pathway enzymes GcpE (IspG) and LytB (IspH). mit.edu The synthesis of these specialized molecules is indispensable for exploring the molecular interactions within the active sites of MEP pathway enzymes and for developing novel therapeutic agents.

Synthetic Approach Starting Material Key Steps Purpose of Synthesized Compound
Direct Synthesis of HMBPP 3-methylbut-2-en-1-olProtection, Regioselective hydroxylation, DiphosphorylationBiochemical studies, Reference standard
Aryloxy Triester Phosphoramidate Prodrugs 1-hydroxypropan-2-oneProtection, Horner-Wadsworth-Emmons reaction, Phosphoramidate couplingEnhanced cell permeability for immunotherapy research
Analogues with Modified Diphosphate Group (E)-1-Hydroxy-2-methyl-but-2-enyl scaffoldIntroduction of carbamate (B1207046), N-acyl-N'-oxy sulfamate, or aminosulfonyl carbamate moietiesInhibition of GcpE and LytB, Probing enzyme-substrate interactions
Analogues with Modified Hydroxyl Group HMBPP backboneReplacement of C4-hydroxyl with thiol or amino groupsMechanistic studies of IspH, Development of potent inhibitors

In Vitro Enzymatic Assays and Kinetic Characterization for HMBPP-Converting Enzymes

In vitro enzymatic assays are essential for determining the kinetic parameters of HMBPP-converting enzymes, such as IspG and IspH, and for screening potential inhibitors. These assays require purified, active enzymes and often involve specialized techniques due to the nature of the enzymes and their substrates.

IspG and IspH are iron-sulfur [4Fe-4S] cluster-containing proteins. fao.orgnih.gov A significant challenge in their study is the oxygen sensitivity of these clusters, which can be easily oxidized and inactivated upon exposure to air. nih.gov Consequently, the purification and subsequent enzymatic assays for these proteins must be performed under strict anaerobic conditions, typically within an anaerobic chamber. nih.gov

Several methods are employed to monitor the enzymatic conversion of HMBPP. A common approach involves quantifying the consumption of the substrate or the formation of the products, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The reaction products are often analyzed using chromatographic methods like High-Performance Liquid Chromatography (HPLC) after enzymatic dephosphorylation to the corresponding alcohols. The activity of IspH can also be monitored by following the oxidation of a reducing agent, such as dithionite (B78146) or photoreduced deazaflavin, which serves as the electron donor for the reaction. fao.org

Kinetic characterization provides crucial data on enzyme efficiency and substrate affinity. For example, the IspH from the thermophilic bacterium Aquifex aeolicus was found to have an optimal pH range of 7.0–7.5 and a maximum activity at 60°C, with a Michaelis constant (Km) value for HMBPP determined to be 590 ± 60 μM. nih.gov Site-directed mutagenesis studies coupled with kinetic analyses have been used to identify key amino acid residues involved in substrate binding and catalysis. For instance, replacing specific histidine residues (His42 and His124) in IspH resulted in an increased Km value and significantly lower catalytic efficiency, confirming their role in substrate binding and proper positioning within the active site. acs.org

Enzyme Substrate(s) Product(s) Assay Method Key Kinetic Parameters Reference
IspG (GcpE) 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)(E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP)HPLC-based quantification of HMBPPDetermination of Km and kcat for MEcPP nih.gov
IspH (LytB) (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP)Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)HPLC analysis of IPP/DMAPP (after dephosphorylation)Km for HMBPP: 590 ± 60 μM (for A. aeolicus IspH) nih.gov
IspH (LytB) (E)-4-Hydroxy-3-methylbut-2-enyl diphosphate (HMBPP)Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)Spectrophotometric monitoring of reductant oxidationDetermination of inhibitor potency (Ki values) fao.org

Spectroscopic Techniques for Mechanistic and Structural Elucidation (e.g., Mössbauer Spectroscopy, NMR, Mass Spectrometry)

A variety of spectroscopic techniques are indispensable for elucidating the complex reaction mechanisms and structural features of HMBPP-converting enzymes and their intermediates.

Mössbauer Spectroscopy has been particularly powerful in characterizing the iron-sulfur cluster of IspG and IspH. This technique probes the nuclear energy levels of 57Fe and is highly sensitive to the oxidation state, spin state, and coordination environment of the iron atoms. Studies on 57Fe-reconstituted IspH from E. coli revealed that the active enzyme contains an unusual [4Fe-4S]2+ cluster with a unique fourth iron site, distinct from the other three. oup.commit.edu The Mössbauer spectra could be simulated with three components in a 2:1:1 ratio, corresponding to a mixed-valence Fe2.5+ pair, a high-spin Fe3+, and a high-spin Fe2+. oup.com Crucially, upon binding of the substrate HMBPP, the parameters of the high-spin Fe2+ component changed significantly, providing direct evidence that the substrate's hydroxyl group coordinates to this unique fourth iron atom during catalysis. mit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural characterization of MEP pathway intermediates in solution. 1H, 13C, and 31P NMR are used to confirm the structures of chemically synthesized HMBPP and its analogues. nih.gov Advanced techniques like 1H–31P–31P correlation NMR spectroscopy have been developed to characterize crude MEP pathway intermediates generated in enzymatic reactions at low concentrations, avoiding the need for extensive purification. nih.gov This method is particularly useful for analyzing the connectivity through the diphosphate bridge, a key feature of HMBPP and its precursors. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy is used to study paramagnetic species, such as the reduced [4Fe-4S]1+ state of the IspH cluster, which is an S = 1/2 system. mit.edu EPR studies have been used to monitor the interaction of the cluster with substrates and inhibitors. Trapping reaction intermediates by rapid freeze-quenching and analyzing them with EPR has provided snapshots of the catalytic cycle, revealing species where the substrate is directly bound to the cluster. mit.edu

Mass Spectrometry (MS) , often coupled with chromatographic separation (LC-MS or GC-MS), is vital for the identification and quantification of HMBPP and other MEP pathway metabolites in biological extracts. fao.orgnih.gov Electrospray ionization (ESI) is commonly used for these polar, phosphorylated compounds. nih.gov MS provides precise mass-to-charge ratio information, confirming the identity of intermediates and enabling sensitive detection in complex biological matrices. fao.org

Computational and In Silico Approaches (e.g., Molecular Docking, Protein Structure Prediction)

Computational and in silico methods have become increasingly crucial for understanding the dynamics, mechanisms, and inhibitor interactions of HMBPP-converting enzymes. These approaches complement experimental data by providing insights at an atomic level of detail that are often difficult to obtain through experimentation alone.

Protein Structure Prediction and homology modeling are used when experimental structures are unavailable. For instance, the structure of IspH from various organisms can be predicted using templates from known crystal structures, such as that from E. coli or Aquifex aeolicus. nih.gov These models serve as the foundation for further computational studies, like molecular docking and dynamics simulations.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand (like HMBPP or an inhibitor) when bound to a protein target. um.edu.mtresearchgate.net Docking studies have been instrumental in understanding how HMBPP fits into the active site of IspH. These simulations suggest that the diphosphate moiety of HMBPP forms interactions with conserved histidine residues, while the C4-hydroxyl group coordinates with the unique fourth iron atom of the [4Fe-4S] cluster, a prediction later supported by spectroscopic and crystallographic data. nih.gov This method is also widely used in virtual screening campaigns to identify potential new inhibitors from large chemical libraries.

Quantum Mechanics (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed to study the enzymatic reaction mechanism in detail. escholarship.org These approaches can model the electronic rearrangements that occur during bond breaking and formation. QM/MM studies on IspH have been used to assess the feasibility of proposed catalytic mechanisms, such as the "Birch reduction-like" mechanism versus an "organometallic" mechanism, by calculating the energies of key intermediates and transition states. escholarship.org

Computational Method Application in HMBPP Research Key Insights Provided
Protein Structure Prediction Modeling IspG and IspH from various speciesProvides 3D structural models for further computational analysis when experimental structures are absent.
Molecular Docking Predicting binding modes of HMBPP and inhibitors in IspHElucidates key interactions in the active site; guides rational inhibitor design.
Molecular Dynamics (MD) Simulations Studying conformational changes of IspH upon substrate bindingReveals dynamic nature of the enzyme, identifies allosteric sites, and describes the mechanism of substrate-protein complexation.
Quantum Mechanics (QM/MM) Investigating the catalytic mechanism of IspHCalculates reaction energetics to differentiate between proposed mechanistic pathways (e.g., Birch reduction vs. organometallic).

Genetic Manipulation and Functional Complementation Studies in Heterologous Systems (e.g., Escherichia coli, Arabidopsis thaliana)

Genetic manipulation and functional complementation are powerful tools for dissecting the MEP pathway and validating the function of its constituent enzymes in vivo. Heterologous systems like Escherichia coli, Arabidopsis thaliana, and the yeast Saccharomyces cerevisiae are frequently used for these studies.

Escherichia coli , which utilizes the MEP pathway for isoprenoid biosynthesis, is a workhorse for genetic studies. The essentiality of MEP pathway genes, including ispG and ispH, can be demonstrated through the creation of lethal knockout mutants. To study these essential genes, a clever genetic system was devised where the native MEP pathway is bypassed by incorporating a synthetic operon encoding enzymes of the mevalonate (B85504) (MVA) pathway. nih.gov This engineered strain can synthesize the essential isoprenoid precursors IPP and DMAPP from exogenously supplied mevalonate, thereby allowing for the deletion of essential MEP pathway genes and subsequent functional analysis through complementation. nih.gov This system has been used to confirm the essential roles of ispG and ispH. nih.gov Furthermore, metabolic engineering strategies in E. coli, such as overexpressing specific MEP pathway genes or introducing heterologous enzymes, are widely used to increase the production of valuable isoprenoids like lycopene (B16060) or amorphadiene. fao.orgnih.gov CRISPR interference (CRISPRi) has emerged as a potent tool for systematically downregulating the expression of competing metabolic pathways, thereby redirecting metabolic flux towards the MEP pathway and enhancing product yields. escholarship.orgnih.gov

Arabidopsis thaliana serves as a key model for studying the MEP pathway in plants, where it operates in the plastids. Loss-of-function mutations in the Arabidopsis IspH gene result in an albino phenotype, demonstrating the critical role of this pathway in the biosynthesis of chlorophylls (B1240455) and carotenoids, which are essential for chloroplast development and photosynthesis. nih.govum.edu.mt Functional complementation studies have shown that expressing the Arabidopsis IspH gene can rescue the lethal phenotype of an E. coli ispH mutant, confirming its conserved enzymatic function despite relatively low sequence identity (~24%). nih.gov These cross-species complementation assays are a powerful method for validating the function of newly identified genes.

Saccharomyces cerevisiae (yeast) naturally uses the MVA pathway and lacks the MEP pathway. This makes it an ideal heterologous host for expressing the entire bacterial MEP pathway. nih.govmit.edu Such efforts aim to leverage the MEP pathway's higher theoretical yield of isoprenoid precursors from glucose. nih.gov While challenging, these studies have demonstrated that the bacterial MEP pathway can be functionally reconstituted in the yeast cytosol, although bottlenecks, particularly at the IspG and IspH steps, have been identified. nih.gov These heterologous expression systems are invaluable for studying the requirements for the maturation of iron-sulfur cluster proteins like IspG and IspH in a eukaryotic environment. mit.edu

Chromatographic and Spectrometric Analytical Techniques for Quantification of MEP Pathway Intermediates in Biological Samples (e.g., HPLC, GC-MS)

Accurate quantification of MEP pathway intermediates, including HMBPP, in biological samples is crucial for understanding metabolic flux, identifying rate-limiting steps, and evaluating the effects of genetic modifications or inhibitors. The polar and phosphorylated nature of these intermediates requires specialized analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of MEP pathway metabolites. Due to their polarity, reversed-phase chromatography is often challenging. Therefore, techniques like ion-pair reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC) are frequently employed. nih.gov In ion-pair chromatography, a reagent is added to the mobile phase to form a neutral complex with the charged analytes, allowing for their retention on a standard C18 column. Detection is typically achieved using mass spectrometry, as these intermediates often lack a strong chromophore for UV detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly LC-tandem MS (LC-MS/MS), is the gold standard for the sensitive and specific quantification of MEP pathway intermediates. nih.gov This method combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. Using electrospray ionization (ESI) in negative ion mode, deprotonated molecular ions [M-H]- of the phosphorylated intermediates are generated. nih.gov In tandem MS, a specific precursor ion is selected and fragmented, and a characteristic fragment ion is monitored (Selected Reaction Monitoring, SRM), which provides exceptional specificity and minimizes interferences from the complex biological matrix. This approach allows for the quantification of multiple pathway intermediates in a single analytical run.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it requires derivatization of the non-volatile phosphorylated intermediates. The analytes are typically dephosphorylated using phosphatases and then derivatized (e.g., by silylation) to increase their volatility for GC analysis. While this adds sample preparation steps, GC-MS can offer excellent chromatographic resolution and is particularly useful for analyzing the final isoprenoid products derived from the pathway. For instance, GC-MS has been used to identify and quantify volatile terpenes like α-pinene in the headspace of biological samples. fao.org

Analytical Technique Sample Preparation Separation Principle Detection Method Application
HPLC Extraction from cells/tissuesIon-pair reversed-phase or HILICMass Spectrometry (MS)Separation and quantification of polar, phosphorylated intermediates
LC-MS/MS Extraction, potential solid-phase extraction cleanupReversed-phase or HILILCESI-Tandem Mass Spectrometry (SRM)Highly sensitive and specific quantification of multiple MEP pathway intermediates in complex biological matrices
GC-MS Extraction, Enzymatic dephosphorylation, Chemical derivatizationSeparation based on volatility and column interactionElectron Ionization Mass SpectrometryQuantification of dephosphorylated intermediates and volatile isoprenoid end-products

Research Applications and Biotechnological Potential

Metabolic Engineering for Enhanced Isoprenoid Production in Microbial Systems

Isoprenoids, also known as terpenoids, represent one of the most diverse classes of natural products, with over 80,000 identified compounds. nih.gov Their applications span pharmaceuticals, fragrances, biofuels, and industrial chemicals. nih.govntu.edu.sg While traditionally sourced from plants, extraction often yields low quantities and chemical synthesis can be complex and environmentally challenging. nih.gov Microbial metabolic engineering offers a promising alternative for the sustainable and scalable production of these valuable compounds. ntu.edu.sg At the core of this strategy is the manipulation of biosynthetic pathways, such as the MEP pathway, to channel metabolic flux towards the overproduction of desired isoprenoids.

The biosynthesis of all isoprenoids originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). usda.govnih.gov Metabolic engineering efforts are largely focused on increasing the intracellular supply of these building blocks. A common strategy involves the overexpression of key enzymes in the MEP pathway. For instance, in Escherichia coli, co-expression of 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), the first two enzymes of the pathway, has been shown to significantly boost the production of various isoprenoids. nih.govresearchgate.net

Further enhancements can be achieved by introducing heterologous genes from other organisms that may have superior enzymatic activity. For example, recruiting DXS and DXR from Bacillus subtilis into an engineered E. coli strain resulted in a twofold increase in isoprene yield compared to overexpressing the native enzymes. nih.gov Another approach is to address pathway bottlenecks. For example, the enzyme IspG, which catalyzes the formation of HMBPP, can also be a rate-limiting step, and its overexpression has been employed to improve metabolic flux. nih.gov

Protein engineering techniques are also utilized to improve the catalytic efficiency and selectivity of pathway enzymes. nih.gov By creating and screening enzyme variants, researchers can identify mutants with enhanced performance. For example, a high-throughput screening method based on the toxicity of DMAPP was used to develop an isoprene synthase mutant with threefold higher production than the wild-type enzyme. nih.gov

StrategyTarget Enzyme/ProcessOrganismOutcome
Gene Overexpression DXS and DXREscherichia coliIncreased metabolic flux towards isoprenoid precursors. nih.govresearchgate.net
Heterologous Gene Expression DXS and DXR from B. subtilisEscherichia coli2-fold higher isoprene yield compared to native enzyme overexpression. nih.gov
Protein Engineering Isoprene synthase (ISPS)Escherichia coliA double mutant (A570T/F340L) produced isoprene threefold higher than the wild-type. nih.gov
Pathway Optimization Overexpression of IspG and DXSEscherichia coliIncreased production of isopentenol. nih.gov

The push for renewable energy sources has highlighted the potential of microbial systems to produce advanced biofuels. Isoprenoids, due to their high energy density and structural similarity to petroleum-based fuels, are excellent candidates. mdpi.com Metabolic engineering of the MEP pathway is central to developing microbial cell factories for the production of biofuels like isoprene, pinene, and farnesene. nih.govresearchgate.net

Isoprene, a C5 hydrocarbon, is a key platform chemical used in the synthesis of synthetic rubber. nih.gov Traditionally produced from petroleum cracking, bio-isoprene production in engineered microbes like E. coli offers a more sustainable alternative. nih.gov By engineering the MEP pathway to maximize the supply of its direct precursor, DMAPP, and introducing a heterologous isoprene synthase, significant titers of isoprene can be achieved. nih.gov

Similarly, cyclic monoterpenes such as limonene possess physical properties that closely resemble those of jet fuel, making them attractive "drop-in" biofuels. mdpi.com Cyanobacteria, which naturally utilize the MEP pathway for terpenoid synthesis, have been engineered to produce limonene by introducing a limonene synthase gene and co-expressing native MEP pathway genes to channel carbon flux towards the desired product. mdpi.com The theoretical stoichiometric advantage and lower oxygen requirement of the MEP pathway compared to the alternative mevalonate (B85504) (MVA) pathway make it an attractive, albeit challenging, route for biofuel production. nih.gov

Development of Antimicrobial and Antiparasitic Agents by Targeting the MEP Pathway

The absence of the MEP pathway in humans and its essentiality in many pathogenic bacteria and parasites, including those responsible for malaria and tuberculosis, make it an ideal target for the development of novel anti-infective agents. mdpi.com Inhibiting any of the enzymes in this pathway disrupts the vital supply of isoprenoids, which are necessary for cell membrane formation, electron transport, and other critical functions, ultimately leading to pathogen death. usda.gov This specificity allows for the design of drugs that are potent against the pathogen with potentially minimal side effects in the human host. mdpi.com

IspG, also known as 4-hydroxy-3-methylbut-2-enyl diphosphate synthase, catalyzes the conversion of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) to HMBPP. nih.govresearchgate.net This iron-sulfur cluster-containing enzyme is the penultimate step in the pathway and has been validated as a crucial drug target. nih.govresearchgate.net Deletion of the IspG gene is detrimental to many prokaryotes, highlighting its essential nature. nih.gov

In the context of malaria, the MEP pathway is localized in the apicoplast of Plasmodium parasites and is indispensable for their survival during the blood stages. nih.gov Research on Plasmodium vivax, a major cause of malaria, has identified its IspG enzyme as a key target. nih.gov The P. vivax IspG protein is highly conserved and essential for the parasite. nih.gov In silico screening has suggested that certain alkyne diphosphate analogues and the known antibiotic fosmidomycin could act as inhibitors of this enzyme, underscoring its potential for antimalarial drug development. nih.gov The development of irreversible inhibitors, such as a 2-vinyl analogue of the natural substrate MEcPP, represents a significant step forward in targeting IspG. nih.gov

IspH, or HMBPP reductase, catalyzes the final step of the MEP pathway, converting HMBPP into a mixture of IPP and DMAPP. plos.orgnih.gov Like IspG, it is an essential iron-sulfur protein, and its absence in humans makes it a highly attractive target for broad-spectrum antibiotics and antimalarials. nih.govnih.gov

IspH is critical for the viability of numerous pathogenic bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. plos.orgnih.gov This pathogen relies on the MEP pathway for isoprenoid synthesis, and it possesses two functional IspH homologs, with one being essential for its survival. mdpi.com The development of novel IspH inhibitors is therefore a promising strategy to combat multidrug-resistant tuberculosis. nih.gov

Similarly, the malaria parasite Plasmodium falciparum depends on the IspH enzyme located in its apicoplast. plos.orgnih.gov The essential nature of this enzyme for the parasite's survival has been demonstrated, and specific inhibitors of IspH have been shown to kill the parasite. nih.govnih.gov The unique mechanism of IspH, involving a [4Fe-4S] cluster, provides a distinct target for inhibitor design. mdpi.com

PathogenTargeted EnzymeSignificance
Plasmodium vivax IspGEssential for parasite survival in blood stages; a validated antimalarial target. nih.gov
Mycobacterium tuberculosis IspHEssential for viability; a target for new anti-tuberculosis drugs. plos.orgnih.govmdpi.com
Plasmodium falciparum IspHEssential for parasite survival; a promising antimalarial target. plos.orgnih.govnih.gov

The discovery of new drugs targeting the MEP pathway is being accelerated by two primary approaches: rational drug design and high-throughput screening (HTS). Rational design leverages the detailed structural and mechanistic understanding of MEP pathway enzymes to create specific inhibitors. proquest.comnih.gov For example, knowledge of the active sites of enzymes like DXR and IspF, which have more lipophilic pockets compared to other enzymes in the pathway, facilitates the design of nonpolar inhibitors that can more easily penetrate the lipid-rich cell wall of mycobacteria. nih.gov

High-throughput screening involves testing large libraries of chemical compounds to identify those that inhibit the function of a target enzyme or the growth of a pathogen. mdpi.com This approach has been successfully used to identify novel classes of inhibitors for various MEP pathway enzymes. nih.gov For instance, HTS led to the identification of thiazolopyrimidines as IspF inhibitors. nih.gov Furthermore, virtual or in silico HTS, which uses computational models to dock millions of compounds into the enzyme's active site, has become a powerful tool to identify potential lead compounds for further experimental validation. mdpi.com This method was used to identify an active heterotricyclic compound against M. tuberculosis IspE. mdpi.com These complementary approaches are crucial for populating the drug discovery pipeline with new anti-infective candidates that have novel mechanisms of action. nih.govnih.govproquest.com

Agricultural and Horticultural Applications (e.g., Herbicide Research)

The methylerythritol phosphate (B84403) (MEP) pathway, in which 4-hydroxy-3-methylbutyl diphosphate (HMB-PP) is a critical intermediate, is an attractive target for the development of novel herbicides. This pathway is essential for the biosynthesis of isoprenoids in plants, which are vital for various physiological processes, including the production of chlorophylls (B1240455), carotenoids, and phytohormones. As the MEP pathway is absent in humans and other animals, inhibitors targeting its enzymes offer the potential for selective herbicidal activity with minimal off-target effects. Research in this area focuses on identifying and characterizing compounds that can disrupt this pathway at various enzymatic steps, leading to plant growth inhibition and mortality.

Detailed Research Findings

The exploration of the MEP pathway for herbicide discovery has yielded several promising classes of chemical inhibitors that target different enzymes within the pathway. These inhibitors serve as valuable tools for understanding the pathway's function and as lead compounds for the development of new weed management strategies.

One of the most studied targets is 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), the first enzyme in the MEP pathway. The pro-herbicide clomazone is metabolized in plants to 5-ketoclomazone, which is a potent inhibitor of DXPS. This inhibition leads to the characteristic bleaching symptoms in susceptible plants due to the disruption of carotenoid biosynthesis, which is necessary for protecting chlorophyll from photooxidation.

Another key enzyme, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, has been a focus of herbicide research. Fosmidomycin and its analogs are well-known inhibitors of DXR. For instance, the fosmidomycin analog 10g , which features a N-(4-fluorophenylethyl) nitrogen-containing linker, has demonstrated superior herbicidal activity compared to fosmidomycin against several model plants, including Arabidopsis thaliana, Brassica napus L., Amaranthus retroflexus, and Echinochloa crus-galli nih.gov. A rescue assay confirmed that its herbicidal action is due to the blockage of the MEP pathway nih.gov. Similarly, the fosmidomycin analog 8m , a hydroxamate-containing bisphosphonate, has shown significantly enhanced herbicidal activity nih.govacs.org.

The third enzyme in the pathway, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), has also been identified as a viable herbicide target. A class of marine natural products known as pseudilins have been found to be allosteric inhibitors of the IspD enzyme from Arabidopsis thaliana nih.gov. These compounds bind to a site distinct from the active site, inducing a conformational change that inhibits enzyme function and exhibits herbicidal activity in plant assays.

Further down the pathway, (E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH or LytB), the final enzyme that converts HMB-PP, is another promising target. Potent inhibitors of IspH have been developed, such as (E)-4-amino-3-methylbut-2-en-1-yl diphosphate and (E)-4-mercapto-3-methylbut-2-en-1-yl diphosphate, which exhibit nanomolar inhibition constants against the E. coli enzyme. While their primary investigation has been in the context of developing antimicrobial agents, their efficacy against a plant-essential enzyme suggests their potential as herbicides.

The table below summarizes the research findings on various inhibitors of the MEP pathway and their demonstrated herbicidal activity.

Interactive Data Table: Herbicidal Activity of MEP Pathway Inhibitors

Compound/ClassTarget EnzymeTarget Organism(s)Observed EffectIC50 / Ki Value
5-Ketoclomazone 1-deoxy-D-xylulose 5-phosphate synthase (DXPS/IspC)Echinochloa phyllopogon (Late watergrass)Inhibition of growth, reduction in chlorophyll and carotenoidsNot specified
Fosmidomycin Analog (10g) 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC)Arabidopsis thaliana, Brassica napus L., Amaranthus retroflexus, Echinochloa crus-galliSuperior plant growth inhibition compared to FosmidomycinNot specified
Fosmidomycin Analog (8m) 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC)Model plantsMultifold activity enhancement compared to FosmidomycinNot specified
Pseudilins 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD)Arabidopsis thalianaHerbicidal activity in plant assaysDown to 35 nM (for other IspD inhibitors)
(E)-4-amino-3-methylbut-2-en-1-yl diphosphate (E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH/LytB)Escherichia coli (as a model)Reversible slow-binding inhibitorKi = 54 ± 19 nM
(E)-4-mercapto-3-methylbut-2-en-1-yl diphosphate (E)-4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH/LytB)Escherichia coli (as a model)Reversible tight-binding inhibitorKi = 20 ± 2 nM

Immunological Activity and Biological Roles Beyond Core Metabolism

(E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate (B83284) as a Natural Phosphoantigen

(E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) is a powerful natural phosphoantigen that stimulates human Vγ9Vδ2 T cells. nih.gov These cells are a major subset of γδ T cells in the peripheral blood of primates. mdpi.com HMBPP is an intermediate in the non-meavalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway of isoprenoid biosynthesis. uconn.edu This metabolic pathway is essential for most pathogenic bacteria, such as Mycobacterium tuberculosis, and malaria parasites, but it is not present in humans. nih.gov

The potency of HMBPP as a Vγ9Vδ2 T cell activator is exceptionally high, with a bioactivity in the nanomolar range, making it 10,000 to 10,000,000 times more potent than other natural compounds like isopentenyl pyrophosphate (IPP). nih.gov While HMBPP is considered a "non-self" antigen produced by microbes, IPP is a "self" antigen from the human mevalonate (B85504) pathway that can also activate Vγ9Vδ2 T cells, albeit with much lower affinity. nih.govthebiogrid.org Elevated levels of IPP in tumor cells can lead to their recognition by Vγ9Vδ2 T cells, suggesting a role for these immune cells in cancer immunosurveillance. frontiersin.org

The activation of Vγ9Vδ2 T cells by HMBPP is dependent on the T-cell receptor (TCR), and upon stimulation, these T cells can exhibit a range of effector functions, including the production of inflammatory cytokines and cytotoxicity against infected or malignant cells. mdpi.comnih.gov

Mechanism of Vγ9Vδ2 T-cell Activation by HMBPP

The activation of Vγ9Vδ2 T cells by HMBPP is a complex process that relies on an "inside-out" signaling mechanism initiated within the antigen-presenting cell. mdpi.com This process is independent of the major histocompatibility complex (MHC) molecules that present peptide antigens to conventional αβ T cells. frontiersin.org A crucial element in this mechanism is the butyrophilin 3A1 (BTN3A1) protein, a member of the B7 family of costimulatory molecules. frontiersin.org

The process begins with the internalization of HMBPP into a target cell, a step that is energy-dependent. nih.gov Once inside the cell, HMBPP binds to the intracellular B30.2 domain of the BTN3A1 molecule. nih.gov This binding event is thought to induce a conformational change in the extracellular domain of BTN3A1, which is then recognized by the Vγ9Vδ2 TCR. mdpi.com This recognition by the T-cell receptor triggers the activation of the Vγ9Vδ2 T cell. mdpi.com

Recent studies have revealed that another butyrophilin family member, BTN2A1, is also essential for this process. HMBPP acts as a "molecular glue," facilitating the interaction between the intracellular domains of BTN3A1 and BTN2A1. mdpi.com This HMBPP-induced complex formation is a key step in the "inside-out" signaling that leads to the conformational change in the extracellular portion of the butyrophilin molecules, ultimately leading to Vγ9Vδ2 T-cell activation. mdpi.com

Molecular Interactions Mediating HMBPP-Induced Immune Responses

The immune response triggered by HMBPP is orchestrated by a series of precise molecular interactions, with the butyrophilin family of proteins playing a central role in presenting this phosphoantigen to Vγ9Vδ2 T cells.

Butyrophilin 3A1 (BTN3A1) is indispensable for the HMBPP-mediated activation of Vγ9Vδ2 T cells. frontiersin.org HMBPP binds directly to a positively charged pocket within the intracellular B30.2 domain of BTN3A1. frontiersin.org This interaction is highly specific, and the binding affinity of HMBPP to BTN3A1 is significantly stronger than that of IPP, which correlates with its higher potency in T-cell activation. nih.gov

Upon binding HMBPP, the intracellular domain of BTN3A1 undergoes a conformational change. This change is transmitted to the extracellular domain of the protein, altering its conformation and allowing for recognition by the Vγ9Vδ2 TCR. mdpi.com While early models suggested a direct interaction between the Vγ9Vδ2 TCR and BTN3A1, more recent evidence points to a more complex arrangement. The related protein, BTN2A1, which does not bind HMBPP itself, is also required for the cellular response to phosphoantigens. mdpi.comresearchgate.net It is now understood that HMBPP acts as a "molecular glue," inducing the formation of a heterodimer between the intracellular domains of BTN3A1 and BTN2A1. mdpi.com This intracellular event triggers a conformational change in the extracellular domains, creating a composite ligand that is recognized by the Vγ9Vδ2 TCR.

The engagement of the Vγ9Vδ2 TCR with the HMBPP-BTN3A1/BTN2A1 complex on the surface of an antigen-presenting cell initiates a cascade of intracellular signaling events within the T cell, leading to its activation and the execution of effector functions. This signaling pathway shares some components with conventional αβ TCR signaling.

Key early events in the signaling cascade include the phosphorylation of tyrosine kinases. Following TCR engagement, kinases such as Lck and ZAP-70 are activated. mdpi.comnih.gov ZAP-70 then phosphorylates the adaptor protein LAT (Linker for Activation of T cells), which serves as a scaffold for the assembly of a larger signaling complex. mdpi.comnih.gov

The formation of the LAT signalosome leads to the activation of several downstream pathways, including the PLC-γ1 pathway, which results in calcium mobilization and the activation of transcription factors like NFAT (Nuclear Factor of Activated T cells). This signaling cascade culminates in a variety of cellular responses:

Cytokine Production: Activated Vγ9Vδ2 T cells produce a range of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

Cytotoxicity: These cells can directly kill target cells, such as pathogen-infected cells or tumor cells, through the release of cytotoxic granules containing perforin and granzymes. frontiersin.org

Proliferation and Differentiation: HMBPP stimulation drives the proliferation and differentiation of Vγ9Vδ2 T cells into memory and effector populations. frontiersin.org

The functional response also includes changes in the expression of chemokine receptors, which allows the activated T cells to migrate to sites of infection or inflammation. mdpi.com

Development of HMBPP Analogues and Prodrugs for Immunotherapeutic Research

The potent immunostimulatory properties of HMBPP have made it an attractive candidate for the development of novel immunotherapies. However, the therapeutic application of HMBPP is limited by its high negative charge, which restricts its ability to cross cell membranes, and its metabolic instability. frontiersin.org To overcome these limitations, researchers have developed a variety of HMBPP analogues and prodrugs.

Prodrugs are inactive or less active molecules that are converted into the active form within the body. In the context of HMBPP, prodrug strategies aim to mask the negatively charged phosphate (B84403) groups, thereby enhancing the molecule's cell permeability. Once inside the cell, these masking groups are cleaved by intracellular enzymes, releasing the active HMBPP analogue.

One such approach involves the use of pivaloyloxymethyl (POM) groups to create charge-neutral prodrugs. For example, bis(pivaloyloxymethyl) (E)-4-hydroxy-3-methyl-but-2-enyl phosphonate (POM2-C-HMBP) has been shown to bypass the energy-dependent uptake mechanism required for HMBPP, leading to a significant increase in BTN3A1-mediated killing of target cells by Vγ9Vδ2 T cells. nih.gov

Another strategy is the development of phosphoramidate (B1195095) prodrugs, known as ProPAgens. These compounds have demonstrated excellent stability in human serum and potent activation of Vγ9Vδ2 T cells at femtomolar concentrations, which translates to the effective eradication of cancer cells in vitro. nih.gov

These synthetic analogues and prodrugs of HMBPP hold considerable promise for the development of new cancer immunotherapies by providing a means to selectively activate a powerful anti-tumor immune response. nih.gov

Conclusion and Future Research Directions

Summary of Current Academic Understanding of (E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate (B83284)

(E)-4-Hydroxy-3-methylbut-2-enyl diphosphate, commonly referred to as HMB-PP, is a pivotal intermediate in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway of isoprenoid biosynthesis. wikipedia.org This pathway is essential for the survival of a vast number of organisms, including most bacteria, protozoan parasites such as the malaria-causing Plasmodium falciparum, and in the plastids of plants. nih.govfrontiersin.org Notably, the MEP pathway is absent in humans, who utilize the alternative mevalonate (B85504) (MVA) pathway for the synthesis of isoprenoid precursors, making the enzymes of the MEP pathway attractive targets for antimicrobial drug development. nih.govresearchgate.net

HMB-PP is the product of the penultimate step in the MEP pathway, synthesized from 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) by the enzyme HMB-PP synthase, also known as IspG. wikipedia.org This reaction involves the reductive ring-opening of MEcPP, a process catalyzed by a [4Fe-4S] iron-sulfur cluster within the IspG enzyme. nih.govasm.org Subsequently, HMB-PP is converted into a mixture of the universal isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), by the final enzyme of the pathway, HMB-PP reductase (also known as IspH or LytB). wikipedia.orgnih.gov This terminal step is also a reductive dehydroxylation reaction facilitated by a [4Fe-4S] cluster. nih.govresearchgate.net

Beyond its metabolic role, HMB-PP has been identified as a potent phosphoantigen, a small non-peptidic molecule that can stimulate a specific subset of human immune cells. wikipedia.orgresearchgate.net It is the most powerful known natural activator of human Vγ9Vδ2 T cells (a major population of gamma-delta T cells in peripheral blood), with a bioactivity in the nanomolar range, making it thousands of times more potent than IPP, an intermediate found in both the MEP and MVA pathways. wikipedia.orgnih.gov HMB-PP functions by binding to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) molecule, which in turn triggers the activation of the Vγ9Vδ2 T cell receptor, leading to a powerful immune response. wikipedia.orgmedchemexpress.com This activation allows the immune system to recognize cells that are infected with pathogens that produce HMB-PP. researchgate.net

PropertyDescriptionReference(s)
Chemical Formula C5H12O8P2 wikipedia.org
Molar Mass 262.091 g·mol−1 wikipedia.org
Pathway 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway wikipedia.org
Precursor 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) wikipedia.org
Synthesizing Enzyme HMB-PP synthase (IspG) wikipedia.org
Products Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) wikipedia.org
Consuming Enzyme HMB-PP reductase (IspH/LytB) wikipedia.org
Immunological Role Potent phosphoantigen activator of Vγ9Vδ2 T cells wikipedia.orgnih.gov
Mechanism of Action Binds to the B30.2 domain of Butyrophilin 3A1 (BTN3A1) wikipedia.orgmedchemexpress.com

Identified Gaps in Knowledge and Persistent Research Challenges

Despite significant progress, several knowledge gaps and research challenges related to HMB-PP persist. A primary area of investigation is the precise catalytic mechanism of the iron-sulfur cluster-containing enzymes, IspG and IspH. While their roles are established, the exact details of the electron transfer and substrate transformation at the [4Fe-4S] clusters are not fully elucidated. nih.gov These enzymes, particularly IspH, are notoriously oxygen-sensitive, which complicates their purification and in vitro study, hindering detailed kinetic and structural analyses. nih.govasm.org

Another significant challenge lies in understanding the full picture of Vγ9Vδ2 T cell activation. The mechanism by which HMB-PP binding to the intracellular domain of BTN3A1 translates into an extracellular signal that activates the T cell receptor is a complex process that is still being unraveled. The potential roles of protein conformational changes, BTN3A1 dimerization or oligomerization, and interactions with other cellular components are areas of active research.

Furthermore, the regulation of the MEP pathway and the flux of metabolites, including HMB-PP, are not completely understood, especially under different physiological conditions or stress. It has been noted that the IspG and IspH steps can act as a metabolic bottleneck, but the regulatory mechanisms governing this are unclear. asm.orgenergy.gov From a therapeutic standpoint, the chemical properties of HMB-PP, such as its high polarity and charge, limit its ability to cross cell membranes, posing a significant hurdle for its direct use as a therapeutic agent. This has led to the development of prodrug strategies, but optimizing delivery and bioavailability remains a key challenge. acs.org

Research AreaIdentified Gap / ChallengeReference(s)
Enzymology Precise catalytic mechanism of [4Fe-4S] clusters in IspG and IspH. nih.gov
Biochemistry Oxygen sensitivity of IspG and IspH complicates purification and study. nih.govasm.org
Immunology Complete mechanism of inside-out signal transduction via BTN3A1 for T cell activation.
Metabolic Regulation Understanding the regulation and metabolic flux through the terminal steps of the MEP pathway. asm.orgenergy.gov
Pharmacology Poor cell permeability of HMB-PP necessitates development of effective delivery systems or prodrugs. acs.org

Future Prospects in Fundamental MEP Pathway Research, Biotechnological Innovation, and Therapeutic Exploration

The unique biology of HMB-PP positions it at the forefront of several exciting research and development avenues.

Fundamental MEP Pathway Research: Future research will likely focus on resolving the crystal structures of IspG and IspH with bound substrates or intermediates to provide snapshots of the catalytic cycle. Advanced spectroscopic techniques could further probe the electronic structure of the [4Fe-4S] clusters during catalysis. Additionally, investigating potential protein-protein interactions between MEP pathway enzymes, including a possible "metabolon" involving IspG and IspH, could reveal higher levels of metabolic organization and regulation. nih.gov In photosynthetic organisms, plant and cyanobacterial IspH enzymes possess an extra N-terminal domain not found in many bacteria, and elucidating its specific function is a key research goal. tandfonline.comnih.gov

Biotechnological Innovation: The MEP pathway is a prime target for metabolic engineering. As IPP and DMAPP are the precursors to all isoprenoids—a vast class of natural products with applications ranging from pharmaceuticals to biofuels—enhancing the metabolic flux through the MEP pathway is of significant commercial interest. nih.govfrontiersin.org Future work will focus on overcoming the identified bottlenecks at the IspG and IspH steps. energy.gov This may involve protein engineering to create more oxygen-stable and efficient variants of these enzymes, as well as optimizing the cellular machinery for [4Fe-4S] cluster biosynthesis and repair to support higher enzyme activity. asm.orgenergy.gov

Therapeutic Exploration: There are two major therapeutic strategies involving HMB-PP. The first is the development of inhibitors targeting IspH and other enzymes in the MEP pathway. patsnap.com Because this pathway is essential in many pathogens but absent in humans, such inhibitors are expected to be highly selective antibiotics with novel mechanisms of action, crucial in an era of rising antimicrobial resistance. nih.govpatsnap.com The second strategy leverages the potent immunostimulatory properties of HMB-PP. Future prospects include the development of HMB-PP analogs and advanced prodrug formulations to improve stability and delivery for use in cancer immunotherapy and as vaccine adjuvants. acs.org By activating Vγ9Vδ2 T cells, these agents could be used to direct a powerful immune response against tumors or infectious agents. medchemexpress.comacs.org

DomainFuture ProspectSpecific Goal / Approach
Fundamental Research Elucidate enzyme mechanismsSolve high-resolution structures of IspG/IspH with substrates; advanced spectroscopy.
Biotechnological Innovation Enhance isoprenoid productionEngineer oxygen-stable IspH variants; optimize Fe-S cluster biosynthesis. asm.orgenergy.gov
Therapeutic Exploration Develop novel antimicrobialsDesign potent and selective inhibitors of MEP pathway enzymes like IspH. patsnap.com
Therapeutic Exploration Advance immunotherapyCreate stable HMB-PP prodrugs and analogs for cancer and infectious disease treatment. acs.org

Q & A

What is the role of 4-Hydroxy-3-methyl butyl diphosphate (HMBDP) in isoprenoid biosynthesis?

Basic Research Question
HMBDP is a critical intermediate in the methylerythritol phosphate (MEP) pathway, which produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), universal precursors for isoprenoids. In plants and bacteria, HMBDP is synthesized from methylerythritol cyclodiphosphate (MEcPP) via the enzyme HMBDP synthase (HDS) and subsequently reduced to IPP/DMAPP by HMBDP reductase (HDR) .
Methodological Insight : To study its role, researchers often use E. coli cell-free systems to reconstitute enzymatic steps, coupled with LC-MS to track isotopic labeling of intermediates .

What experimental strategies are used for the chemical synthesis of HMBDP?

Basic Research Question
Chemical synthesis of HMBDP involves stereoselective phosphorylation and cyclodiphosphate cleavage. A key approach includes using thiamine diphosphate (ThDP)-dependent enzymatic analogs to mimic biosynthetic steps, as demonstrated by Wolff et al. (2002), who synthesized (E)-4-Hydroxy-3-methyl but-2-enyl diphosphate via a three-step reaction sequence .
Methodological Insight : Optimize reaction pH (e.g., phosphate buffer at pH 6.25) and validate intermediates using 31^{31}P NMR to confirm diphosphate linkage integrity .

How can structural conformers of HMBDP or its intermediates be resolved?

Advanced Research Question
Intermediates like acylhydrazones or phosphorylated derivatives often exhibit cis/trans conformers. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for distinguishing these conformers by identifying spatial proximities of protons. For example, NOESY revealed the E-configuration of imine double bonds in acylhydrazone analogs of HMBDP precursors .
Methodological Insight : Dissolve samples in deuterated solvents (e.g., DMSO-d6) and acquire spectra at 25°C to minimize dynamic effects. Use Bruker Avance III HD spectrometers with a NOESY mixing time of 300 ms .

How do researchers analyze gene expression profiles of HDS and HDR in plant models?

Advanced Research Question
RNA-seq is used to identify transcripts of HDS and HDR in tissues like leaves or roots. For example, in Atractylodes lancea, differential expression was observed, with HDS showing higher activity in leaves. Validation requires cloning full-length cDNAs via RACE-PCR and functional assays in heterologous systems (e.g., E. coli mutants lacking endogenous MEP pathway genes) .
Methodological Insight : Use Illumina HiSeq for sequencing, Trinity for de novo assembly, and qRT-PCR with SYBR Green for validation. Reference databases like Nr and Swiss-Prot improve annotation accuracy .

How to address contradictions in enzyme kinetic data for HDS and HDR?

Advanced Research Question
Discrepancies in KmK_m or VmaxV_{max} values often arise from assay conditions (e.g., pH, cofactors). For HDR, ensure the presence of flavodoxin and NADPH as electron carriers. Compare data across systems: Arabidopsis HDR shows a KmK_m of 18 µM for HMBDP, while E. coli HDR exhibits substrate inhibition above 50 µM .
Methodological Insight : Standardize assays using purified enzymes (e.g., His-tagged proteins via Ni-NTA chromatography) and monitor reactions in real-time using stopped-flow spectrophotometry .

What analytical techniques are recommended for quantifying HMBDP in biological samples?

Basic Research Question
Reverse-phase HPLC with UV detection (210 nm) or LC-MS/MS (negative ion mode) is preferred. For example, a methanol-buffer mobile phase (65:35, pH 4.6) with sodium 1-octanesulfonate improves peak resolution .
Methodological Insight : Spike samples with 13^{13}C-labeled HMBDP as an internal standard. Use a C18 column (e.g., Agilent ZORBAX SB-C18) and gradient elution (5–95% methanol in 20 min) .

How to investigate inhibitors of the MEP pathway targeting HMBDP synthesis?

Advanced Research Question
Fosmidomycin and its analogs competitively inhibit DXR, upstream of HMBDP. To identify HDS/HDR inhibitors, screen chemical libraries using fluorescence-based assays (e.g., coupling HDR activity to NADPH depletion) .
Methodological Insight : Use E. coli ΔispG/ispH mutants complemented with plant HDS/HDR. Measure growth rescue in M9 media supplemented with IPP/DMAPP .

What are the challenges in crystallizing HMBDP-bound enzymes?

Advanced Research Question
HMBDP’s labile diphosphate group complicates crystallization. Strategies include:

  • Using non-hydrolyzable analogs (e.g., fluorinated HMBDP).
  • Co-crystallizing with stabilizing divalent cations (Mg2+^{2+} or Mn2+^{2+}).
    Methodological Insight : Soak crystals in cryoprotectant containing 20% glycerol and collect data at 100 K using synchrotron radiation (e.g., APS Beamline 23-ID-B) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.